![molecular formula C11H16N2O B3207512 2-Amino-N-methyl-N-(4-methyl-benzyl)-acetamide CAS No. 1042781-96-3](/img/structure/B3207512.png)
2-Amino-N-methyl-N-(4-methyl-benzyl)-acetamide
Overview
Description
2-Amino-N-methyl-N-(4-methyl-benzyl)-acetamide is a chemical compound that has been of interest to researchers due to its potential applications in the field of medicinal chemistry. This compound is also known as '4-methyl-N-(2-methyl-phenyl)-2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxamide'.
Mechanism of Action
The mechanism of action of 2-Amino-N-methyl-N-(4-methyl-benzyl)-acetamide is not well understood. However, it has been suggested that it may work by inhibiting the activity of cyclooxygenase enzymes, which are involved in the production of prostaglandins. Prostaglandins are known to play a role in inflammation, pain, and fever. By inhibiting the production of prostaglandins, this compound may be able to reduce inflammation, pain, and fever.
Biochemical and Physiological Effects:
This compound has been found to have anti-inflammatory, analgesic, and antipyretic effects in animal models. It has also been found to have cytotoxic effects on cancer cells. In addition, it has been found to have neuroprotective effects in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One advantage of using 2-Amino-N-methyl-N-(4-methyl-benzyl)-acetamide in lab experiments is that it has been found to have a relatively low toxicity profile. However, one limitation is that its mechanism of action is not well understood, which may make it difficult to design experiments to study its effects.
Future Directions
There are several future directions for research on 2-Amino-N-methyl-N-(4-methyl-benzyl)-acetamide. One direction is to further investigate its potential as an anti-inflammatory, analgesic, and antipyretic agent. Another direction is to investigate its potential as an anti-cancer agent. Additionally, further research is needed to understand its mechanism of action and to identify potential drug targets. Finally, research is needed to determine the safety and efficacy of this compound in humans.
Scientific Research Applications
2-Amino-N-methyl-N-(4-methyl-benzyl)-acetamide has been found to have potential applications in the field of medicinal chemistry. It has been studied for its anti-inflammatory, analgesic, and antipyretic properties. It has also been studied for its potential as an anti-cancer agent. In addition, it has been studied for its potential as a drug for the treatment of neurodegenerative diseases such as Alzheimer's disease.
properties
IUPAC Name |
2-amino-N-methyl-N-[(4-methylphenyl)methyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c1-9-3-5-10(6-4-9)8-13(2)11(14)7-12/h3-6H,7-8,12H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNNFLYHLVMBQNR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN(C)C(=O)CN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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